molecular formula C11H10ClNO2S2 B5873214 N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide

N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide

Cat. No.: B5873214
M. Wt: 287.8 g/mol
InChI Key: SMFJHUKPNWUPPA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a sulfonamide group attached to the thiophene ring, along with a 2-chlorophenylmethyl substituent. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide is unique due to its specific combination of a sulfonamide group and a 2-chlorophenylmethyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c12-10-5-2-1-4-9(10)8-13-17(14,15)11-6-3-7-16-11/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFJHUKPNWUPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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